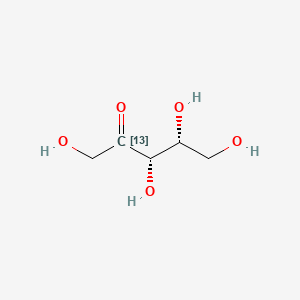

D-Xylulose-2-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-OALKFFQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([13C](=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of D-Xylulose-2-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Xylulose-2-13C, a critical isotopically labeled sugar for metabolic research and drug development. The primary route for the synthesis of this labeled ketopentose is through the enzymatic isomerization of its aldose counterpart, D-Xylose-2-13C. Subsequent purification is achieved through advanced chromatographic techniques to ensure high purity for research applications.

Synthesis of this compound via Enzymatic Isomerization

The most efficient and specific method for the synthesis of this compound is the enzymatic conversion of D-Xylose-2-13C using xylose isomerase (EC 5.3.1.5). This enzyme catalyzes the reversible isomerization of D-xylose to D-xylulose.[1][2] The use of an isotopically labeled starting material, D-Xylose-2-13C, directly yields the desired labeled product.

Experimental Protocol: Enzymatic Isomerization

This protocol is adapted from established methods for the enzymatic isomerization of D-xylose.

Materials:

-

D-Xylose-2-13C

-

Xylose Isomerase (e.g., from Streptomyces rubiginosus or a commercial source)

-

Magnesium sulfate (MgSO₄) solution (cofactor)

-

Phosphate buffer (pH 7.0-7.5)

-

Deionized water

-

Reaction vessel (e.g., stirred tank reactor)

-

Water bath or incubator

Procedure:

-

Reaction Setup:

-

Prepare a solution of D-Xylose-2-13C in phosphate buffer at the desired concentration.

-

Add MgSO₄ to the solution, as it is a common cofactor for xylose isomerase.

-

Pre-incubate the solution at the optimal temperature for the chosen xylose isomerase (typically 60-65°C).[1]

-

-

Enzyme Addition:

-

Add the xylose isomerase to the pre-warmed substrate solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

-

-

Incubation:

-

Incubate the reaction mixture with gentle agitation at the optimal temperature.

-

Monitor the progress of the reaction over time by taking aliquots and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Termination:

-

Once the reaction has reached equilibrium (typically a mixture of D-xylose and D-xylulose), terminate the reaction by heat inactivation of the enzyme (e.g., by boiling for 5-10 minutes).

-

-

Enzyme Removal:

-

Centrifuge the reaction mixture to pellet the denatured enzyme.

-

Collect the supernatant containing the mixture of D-Xylose-2-13C and this compound.

-

Logical Workflow for Enzymatic Synthesis

Enzymatic synthesis workflow for this compound.

Purification of this compound

The product of the enzymatic reaction is a mixture of the starting material (D-Xylose-2-13C) and the desired product (this compound). Therefore, a robust purification strategy is essential to isolate the this compound with high purity. A multi-step approach involving ion-exchange chromatography followed by HPLC is recommended.

Experimental Protocol: Purification

Step 1: Ion-Exchange Chromatography

Cation-exchange chromatography can be employed to separate D-xylulose from D-xylose.[3][4]

Materials:

-

Supernatant from the enzymatic reaction

-

Cation-exchange resin (e.g., Dowex 50WX4)

-

Chromatography column

-

Elution buffer (e.g., deionized water)

-

Fraction collector

Procedure:

-

Column Packing and Equilibration:

-

Pack the chromatography column with the cation-exchange resin.

-

Equilibrate the column with deionized water or a suitable buffer.

-

-

Sample Loading:

-

Load the supernatant onto the equilibrated column.

-

-

Elution:

-

Elute the sugars with deionized water. D-xylose and D-xylulose will have different retention times on the column, allowing for their separation.

-

-

Fraction Collection and Analysis:

-

Collect fractions using a fraction collector.

-

Analyze the fractions by HPLC to identify those containing this compound.

-

-

Pooling and Concentration:

-

Pool the fractions containing pure this compound.

-

Concentrate the pooled fractions by rotary evaporation or lyophilization.

-

Step 2: High-Performance Liquid Chromatography (HPLC)

For final polishing and to achieve high purity, reversed-phase or normal-phase HPLC can be utilized.

Materials:

-

Concentrated this compound fraction from ion-exchange chromatography

-

HPLC system with a suitable detector (e.g., refractive index detector)

-

Appropriate HPLC column (e.g., Aminex HPX-87 series for carbohydrate analysis)

-

Mobile phase (e.g., degassed deionized water or acetonitrile/water mixture)

Procedure:

-

System Setup:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

-

Injection:

-

Inject a small volume of the concentrated this compound solution.

-

-

Chromatographic Separation:

-

Run the HPLC method to separate any remaining impurities.

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound.

-

-

Solvent Removal:

-

Remove the mobile phase from the collected fraction by lyophilization to obtain the pure, solid this compound.

-

Purification Workflow

Purification workflow for this compound.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of D-xylulose. Note that specific yields and purity for the 2-13C labeled compound may vary and should be determined experimentally.

Table 1: Enzymatic Synthesis of D-Xylulose

| Parameter | Representative Value | Reference |

| Starting Material | D-Xylose | [5] |

| Enzyme | Xylose Isomerase | [1] |

| Conversion to D-Xylulose | ~23-33% at equilibrium | [5][6] |

| Reaction Time | Varies (monitor by HPLC) | - |

| Temperature | 60-65 °C | [1] |

| pH | 7.0 - 7.5 | [7] |

Table 2: Purification of D-Xylulose

| Purification Step | Parameter | Representative Value | Reference |

| Cation-Exchange | Resin Type | Dowex 50WX4 | [3] |

| Eluent | Deionized Water | [4] | |

| Recovery | >90% | [3] | |

| HPLC | Column Type | Aminex HPX-87 | [8] |

| Mobile Phase | Deionized Water | [8] | |

| Final Purity | >95% | [9] |

Conclusion

The synthesis of this compound is effectively achieved through the enzymatic isomerization of D-Xylose-2-13C. A subsequent multi-step purification process involving ion-exchange chromatography and HPLC is crucial for obtaining the high-purity labeled compound required for sensitive research applications. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and purify this compound for their specific needs in metabolic studies and drug development.

References

- 1. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 2. Safety evaluation of the food enzyme xylose isomerase from the genetically modified Streptomyces rubiginosus strain DP‐Pzn37 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enzymatic and Microbial Preparation of d-Xylulose from d-Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D-Xylulose | Chemily Glycoscience [chemilyglycoscience.com]

Biochemical Properties of Stable Isotope-Labeled D-Xylulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of stable isotope-labeled D-Xylulose, a critical tool in metabolic research. By tracing the journey of labeled carbon or hydrogen atoms through intricate metabolic networks, these powerful tracers illuminate the dynamics of cellular processes, offering invaluable insights for drug development and the study of metabolic diseases. This document details the synthesis, metabolic fate, and experimental applications of labeled D-Xylulose, presenting quantitative data in accessible formats and providing detailed experimental protocols and pathway visualizations.

Introduction to D-Xylulose and Stable Isotope Labeling

D-Xylulose is a five-carbon ketose sugar that plays a central role in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. Its phosphorylated form, D-xylulose-5-phosphate (Xu5P), is a key intermediate that links the PPP with glycolysis.[1][2][3]

Stable isotope labeling involves the substitution of atoms in a molecule with their non-radioactive isotopes, most commonly carbon-13 (¹³C) or deuterium (²H or D). These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts but can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing stable isotope-labeled D-Xylulose into a biological system, researchers can track its conversion into downstream metabolites, thereby elucidating pathway activity and metabolic fluxes.[4]

Synthesis and Purification of Stable Isotope-Labeled D-Xylulose

The synthesis of stable isotope-labeled D-Xylulose can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired labeling pattern and the required purity.

Enzymatic Synthesis: A common and efficient method for producing position-specific labeled D-Xylulose is through enzymatic isomerization of commercially available labeled D-Xylose.[1][5] For instance, ¹³C-labeled D-Xylose can be converted to ¹³C-labeled D-Xylulose using the enzyme xylose isomerase (EC 5.3.1.5).[5][6]

Chemical Synthesis: Chemical synthesis offers greater flexibility in introducing labels at specific positions that may not be accessible through enzymatic routes. For example, D-erythro-Pentos-2-ulose and D-threo-pentos-2-ulose and their 1-¹³C- and 2-¹³C-substituted derivatives have been prepared by oxidizing the corresponding natural and ¹³C-substituted D-aldopentoses (D-arabinose, D-xylose) with cupric acetate.[7]

Purification: Following synthesis, the labeled D-Xylulose must be purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. A common method involves using an amino-functionalized silica column (NH2-type) or a cation-exchange resin in the calcium or barium form with a mobile phase of acetonitrile and water.[7][8][9] The purified fractions are then analyzed by MS and NMR to confirm their identity and isotopic enrichment.

Metabolic Pathways of D-Xylulose

Once introduced into a cell, D-Xylulose is rapidly phosphorylated by the enzyme xylulokinase (EC 2.7.1.17) to form D-xylulose-5-phosphate (Xu5P), a reaction that consumes one molecule of ATP.[1][2] Xu5P then enters the non-oxidative branch of the pentose phosphate pathway.

The primary metabolic fates of Xu5P are:

-

Conversion to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate: Catalyzed by transketolase (EC 2.2.1.1), this reaction transfers a two-carbon unit from Xu5P to ribose-5-phosphate.[10]

-

Conversion to fructose-6-phosphate and erythrose-4-phosphate: Xu5P can also serve as a two-carbon donor to erythrose-4-phosphate in a second transketolase-catalyzed reaction.

These reactions are central to the carbon-shuffling network of the non-oxidative PPP, which allows for the interconversion of five-carbon sugars with three-, four-, six-, and seven-carbon sugar phosphates, linking pentose metabolism with glycolysis and gluconeogenesis.

Below are Graphviz diagrams illustrating the key metabolic pathways involving D-Xylulose.

Quantitative Data from Stable Isotope-Labeled D-Xylulose Studies

The use of stable isotope-labeled D-Xylulose allows for the quantification of metabolic fluxes and the determination of enzyme kinetic parameters. This data is crucial for understanding the regulation of metabolic pathways under various physiological and pathological conditions.

Enzyme Kinetic Parameters

The kinetic properties of enzymes involved in D-Xylulose metabolism are essential for building accurate metabolic models. While data for labeled substrates is limited, the parameters for unlabeled D-Xylulose provide a baseline for understanding these reactions.

| Enzyme | EC Number | Substrate | K_m (µM) | V_max or k_cat | Organism | Reference |

| Xylulokinase | 2.7.1.17 | D-Xylulose | 24 ± 3 | 35 ± 5 s⁻¹ (k_cat) | Human | [2] |

| Xylulokinase | 2.7.1.17 | D-Xylulose | 310 ± 10 | 640 nkat/mg | Saccharomyces cerevisiae | [11] |

| Transketolase | 2.2.1.1 | D-Xylulose-5-P | 11,500 (11.5 mM) | - | Saccharomyces cerevisiae (mutant) | [12] |

| D-Xylulose reductase | 1.1.1.9 | D-Xylulose | 1000 (1 mM) (inhibitor constant) | - | Rhodobacter sphaeroides | [13] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations) and the source of the enzyme.

Metabolic Flux Analysis Data

Metabolic flux analysis (MFA) using ¹³C-labeled D-Xylose (which is converted to labeled D-Xylulose) has been instrumental in quantifying the carbon flow through the pentose phosphate pathway and connected pathways in various organisms.

| Organism | Condition | Tracer | Pathway Flux (relative to Xylose uptake) | Reference |

| Saccharomyces cerevisiae | Aerobic | [1,2-¹³C₂]-Xylose | Non-oxidative PPP: High | [14] |

| Saccharomyces cerevisiae | Anaerobic | [1,2-¹³C₂]-Xylose | Non-oxidative PPP: High | [14] |

| Clostridium acetobutylicum | Batch culture | [1-¹³C]-Xylose | Phosphoketolase pathway: up to 40% | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled D-Xylulose.

Protocol for ¹³C-D-Xylulose Tracing in Cell Culture

This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled D-Xylulose in cultured mammalian cells.

1. Cell Culture and Labeling: a. Culture cells to mid-logarithmic phase in standard growth medium. b. To initiate labeling, replace the standard medium with a labeling medium containing the desired concentration of ¹³C-labeled D-Xylulose. The standard glucose in the medium should be replaced with the labeled D-Xylulose. c. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

2. Metabolite Extraction: a. Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex the tubes and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites.

3. Sample Preparation for LC-MS/MS Analysis: a. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

Protocol for LC-MS/MS Analysis of ¹³C-Labeled Pentose Phosphates

This protocol provides general parameters for the analysis of ¹³C-labeled pentose phosphates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Liquid Chromatography:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column or an anion-exchange column is typically used for the separation of polar sugar phosphates.

- Mobile Phase A: Acetonitrile.

- Mobile Phase B: Water with an appropriate buffer (e.g., ammonium acetate or ammonium hydroxide) to maintain a stable pH.

- Gradient: A gradient from high to low organic solvent concentration is used to elute the polar metabolites.

2. Mass Spectrometry:

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for the analysis of phosphorylated compounds.

- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific metabolites and their isotopologues. This involves monitoring specific precursor-to-product ion transitions.[16]

- Data Analysis: The mass isotopomer distribution (MID) of each metabolite is determined by measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.). This data is then used to calculate metabolic fluxes.

"Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Labeling with ¹³C-D-Xylulose" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Metabolite Extraction" [fillcolor="#FBBC05", fontcolor="#202124"];

"LC-MS/MS Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data Analysis (MID)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Metabolic Flux Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cell Culture" -> "Labeling with ¹³C-D-Xylulose";

"Labeling with ¹³C-D-Xylulose" -> "Metabolite Extraction";

"Metabolite Extraction" -> "LC-MS/MS Analysis";

"LC-MS/MS Analysis" -> "Data Analysis (MID)";

"Data Analysis (MID)" -> "Metabolic Flux Analysis";

}

Conclusion

Stable isotope-labeled D-Xylulose is an indispensable tool for dissecting the complexities of the pentose phosphate pathway and its connections to central carbon metabolism. This guide provides a foundational understanding of its biochemical properties, metabolic fate, and experimental applications. The detailed protocols and quantitative data presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful tracer in their pursuit of novel scientific discoveries and therapeutic interventions. Further research focusing on the kinetic isotope effects of enzymes with various D-Xylulose isotopomers will undoubtedly provide even deeper insights into the catalytic mechanisms and regulation of these vital metabolic pathways.

References

- 1. EC 2.7.1.17 [iubmb.qmul.ac.uk]

- 2. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 6. EC 5.3.1.5 [iubmb.qmul.ac.uk]

- 7. 13C-substituted pentos-2-uloses: synthesis and analysis by 1H- and 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific natural isotope profile studied by isotope ratio mass spectrometry (SNIP-IRMS): (13)C/(12)C ratios of fructose, glucose, and sucrose for improved detection of sugar addition to pineapple juices and concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectralabsci.com [spectralabsci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 14. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphoketolase Pathway for Xylose Catabolism in Clostridium acetobutylicum Revealed by 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]

The Role of D-Xylulose-2-¹³C in Elucidating the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the production of NADPH and the synthesis of nucleotide precursors. Understanding the flux through this pathway is paramount in various research fields, including oncology, immunology, and neurodegenerative diseases. Stable isotope tracers are indispensable tools for dissecting metabolic pathways, and D-Xylulose-2-¹³C offers a unique perspective on the non-oxidative branch of the PPP. This technical guide details the theoretical application of D-Xylulose-2-¹³C as a metabolic tracer, providing a framework for experimental design, data interpretation, and visualization of the metabolic fate of this labeled substrate. While direct and extensive literature on the specific use of D-Xylulose-2-¹³C is emerging, this document consolidates established principles of ¹³C-metabolic flux analysis (MFA) to present a robust, albeit illustrative, guide for its application.

Introduction to the Pentose Phosphate Pathway and the Significance of D-Xylulose-5-Phosphate

The Pentose Phosphate Pathway (PPP) is a cytosolic pathway that runs parallel to glycolysis. It consists of two distinct phases: the oxidative phase and the non-oxidative phase. The oxidative phase is irreversible and responsible for the production of NADPH from NADP+, a critical reducing equivalent for antioxidant defense and reductive biosynthesis. The non-oxidative phase is reversible and involves a series of carbon-shuffling reactions that interconvert pentose phosphates, ultimately linking the PPP with glycolysis and gluconeogenesis.

D-Xylulose-5-phosphate (Xu5P) is a key ketopentose intermediate in the non-oxidative phase of the PPP. It is formed from its epimer, D-ribulose-5-phosphate, by the enzyme ribulose-5-phosphate 3-epimerase. Xu5P serves as a two-carbon donor in reactions catalyzed by transketolase, playing a pivotal role in the regeneration of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate from pentose phosphates.

D-Xylulose-2-¹³C as a Metabolic Tracer

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA). By introducing a substrate with a ¹³C-labeled carbon at a specific position, researchers can trace the journey of that carbon atom through various metabolic reactions. D-Xylulose-2-¹³C is a commercially available isotopologue of D-xylulose.[1][2][3] Once transported into the cell, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate-2-¹³C. This labeled intermediate then enters the non-oxidative branch of the PPP, allowing for the direct investigation of this segment of the pathway.

The primary advantage of using D-Xylulose-2-¹³C is its direct entry into the non-oxidative PPP, bypassing the oxidative phase. This allows for a more focused analysis of the carbon rearrangements catalyzed by transketolase and transaldolase.

Theoretical Metabolic Fate of D-Xylulose-2-¹³C

Upon its conversion to D-xylulose-5-phosphate-2-¹³C, the ¹³C label at the C-2 position will be transferred to other metabolites through the action of transketolase. In the first transketolase reaction, Xu5P donates a two-carbon unit (containing the labeled C-2) to ribose-5-phosphate, forming sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The label from C-2 of Xu5P will be transferred to C-2 of the glyceraldehyde-3-phosphate.

Subsequent reactions of the non-oxidative PPP will further distribute this label. The following diagram illustrates the predicted flow of the ¹³C label from D-Xylulose-2-¹³C through the core of the non-oxidative PPP.

Figure 1: Theoretical metabolic fate of the ¹³C label from D-Xylulose-2-¹³C.

Experimental Protocols

The following protocols are adapted from established methods for ¹³C-MFA and are presented as a guide for using D-Xylulose-2-¹³C.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing a known concentration of glucose and other essential nutrients. For the labeling experiment, prepare an identical medium where a portion or all of the glucose is replaced with D-Xylulose-2-¹³C at a desired concentration. A common starting point is a 1:1 mixture of labeled and unlabeled substrate.

-

Labeling Incubation: Aspirate the standard medium and replace it with the ¹³C-labeling medium. Incubate the cells for a time course sufficient to achieve isotopic steady-state. This duration needs to be optimized for the specific cell line and experimental conditions but typically ranges from several hours to 24 hours.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell suspension.

-

Centrifugation: Centrifuge the suspension at high speed to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Derivatization and GC-MS Analysis

-

Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility for gas chromatography (GC) analysis. A common method is two-step derivatization involving methoximation followed by silylation.

-

GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite.

The following diagram outlines a typical experimental workflow for a ¹³C-MFA experiment using D-Xylulose-2-¹³C.

Figure 2: Experimental workflow for ¹³C-MFA using D-Xylulose-2-¹³C.

Quantitative Data Presentation

The primary output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data can then be used to calculate metabolic fluxes. The following tables present hypothetical MID data for key metabolites following the administration of D-Xylulose-2-¹³C.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Pentose Phosphate Pathway Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Ribose-5-phosphate | 85.2 | 12.3 | 2.1 | 0.3 | 0.1 | 0.0 |

| Xylulose-5-phosphate | 45.6 | 51.2 | 2.8 | 0.4 | 0.0 | 0.0 |

| Sedoheptulose-7-phosphate | 78.9 | 18.5 | 2.2 | 0.4 | 0.0 | 0.0 |

| Erythrose-4-phosphate | 89.1 | 9.8 | 1.0 | 0.1 | 0.0 | - |

Note: The M+1 enrichment in Xylulose-5-phosphate reflects the incorporation of the ¹³C label from the tracer.

Table 2: Hypothetical Mass Isotopomer Distribution (MID) of Glycolytic Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | | :--- | :--- | :--- | :--- | | Fructose-6-phosphate | 75.4 | 20.1 | 4.0 | 0.5 | | Glyceraldehyde-3-phosphate | 68.3 | 28.5 | 2.9 | 0.3 | | 3-Phosphoglycerate | 70.1 | 26.8 | 2.8 | 0.3 | | Pyruvate | 72.5 | 24.9 | 2.4 | 0.2 | | Lactate | 72.8 | 24.7 | 2.3 | 0.2 |

Note: The significant M+1 enrichment in Glyceraldehyde-3-phosphate is a direct result of the transketolase reaction utilizing D-Xylulose-5-phosphate-2-¹³C.

Logical Relationships and Data Interpretation

The interpretation of the MID data relies on understanding the carbon transitions in the metabolic network. The labeling pattern in downstream metabolites provides crucial information about the relative activities of different pathways.

The following diagram illustrates the logical flow of interpreting the labeling patterns to deduce pathway activity.

Figure 3: Logical workflow for data interpretation in ¹³C-MFA.

Conclusion

D-Xylulose-2-¹³C represents a valuable, albeit currently underutilized, tool for the detailed investigation of the non-oxidative pentose phosphate pathway. Its direct entry into this branch of metabolism provides a unique opportunity to dissect the intricate carbon rearrangements and their contribution to cellular biosynthesis and redox homeostasis. This technical guide provides a theoretical and practical framework to encourage and facilitate the adoption of D-Xylulose-2-¹³C in metabolic research. The combination of targeted isotopic labeling, robust analytical techniques, and sophisticated computational modeling will continue to advance our understanding of cellular metabolism in health and disease.

References

The Untraveled Path: A Technical Guide to D-Xylulose-2-13C as a Metabolic Tracer for Carbon Metabolism

Disclaimer: This document provides a theoretical and practical framework for the use of D-Xylulose-2-13C as a metabolic tracer. As of the writing of this guide, specific experimental literature detailing the use of this compound is limited. The principles, protocols, and expected outcomes described herein are based on established knowledge of carbon metabolism, particularly the Pentose Phosphate Pathway (PPP), and methodologies from studies utilizing other 13C-labeled sugars.

Introduction

Stable isotope tracers have become an indispensable tool in metabolic research, enabling the elucidation of pathway activities and flux distributions in living systems. While various 13C-labeled substrates, such as glucose and glutamine, are routinely used, the exploration of less common tracers offers the potential for more targeted and nuanced interrogation of specific metabolic nodes. D-Xylulose, a key intermediate in the pentose phosphate pathway, presents one such opportunity. This guide focuses on the potential application of D-Xylulose labeled at the second carbon position (this compound) as a metabolic tracer to probe carbon metabolism.

D-Xylulose is positioned at a critical juncture, linking the glucuronate pathway and the pentose phosphate pathway. Its metabolism, primarily through the action of xylulokinase, leads to the formation of D-xylulose-5-phosphate, which then enters the non-oxidative branch of the PPP. By introducing a 13C label at the C2 position of D-xylulose, researchers can trace the fate of this specific carbon atom as it is redistributed through the intricate network of metabolic reactions. This allows for the investigation of fluxes through the PPP, glycolysis, and other interconnected pathways.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the application of novel metabolic tracers. It provides a theoretical basis for the use of this compound, detailed hypothetical experimental protocols, and expected data outcomes to facilitate the design and implementation of such studies.

Metabolic Fate of this compound

The journey of the 13C label from this compound begins with its phosphorylation by xylulokinase to form D-xylulose-5-phosphate-2-13C. This metabolite then enters the non-oxidative pentose phosphate pathway, where the transketolase and transaldolase reactions will redistribute the labeled carbon.

Below is a diagram illustrating the initial steps of this compound metabolism.

Once in the PPP, the 2-13C label of D-xylulose-5-phosphate will be transferred by transketolase to glyceraldehyde-3-phosphate, forming fructose-6-phosphate. The subsequent reactions of the PPP and glycolysis will further distribute this label. The precise labeling patterns of downstream metabolites can provide quantitative information about the relative activities of these pathways.

Hypothetical Experimental Design and Protocols

The following section outlines a generalized experimental workflow for a cell-based assay using this compound.

Experimental Workflow

Detailed Protocols

1. Cell Culture and Medium Preparation:

-

Cell Lines: Select a cell line appropriate for the research question. Ensure consistent cell passage number and growth conditions.

-

Culture Medium: Prepare a base medium (e.g., DMEM, RPMI-1640) devoid of natural xylulose. For the labeling experiment, supplement this base medium with a known concentration of this compound. The concentration will need to be optimized but a starting point could be in the range of 1-10 mM.

-

Culture Conditions: Grow cells in a humidified incubator at 37°C with 5% CO2.

2. 13C-Labeling Experiment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to reach the desired confluency (typically mid-log phase).

-

Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubate the cells for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state in the metabolites of interest. This can be determined empirically by performing a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Metabolite Extraction:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Then, add a quenching solution, such as 80% methanol pre-chilled to -80°C.

-

Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube. The samples can be stored at -80°C until analysis.

4. LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the analysis of polar metabolites.

-

Chromatography: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), to separate the metabolites of interest.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphorylated sugar intermediates and organic acids. Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites.

-

Data Acquisition: Use targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) methods to enhance the sensitivity and selectivity for specific metabolites.

Expected Data and Interpretation

The primary data output from the LC-MS/MS analysis will be the mass isotopologue distributions (MIDs) of key metabolites in the central carbon metabolism. The MIDs represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite.

Predicted Labeling Patterns

The table below summarizes the predicted initial labeling patterns of key metabolites downstream of D-xylulose-5-phosphate when cells are labeled with this compound.

| Metabolite | Predicted Labeled Isotopologue | Pathway |

| D-Xylulose-5-phosphate | M+1 | Pentose Phosphate Pathway |

| Ribose-5-phosphate | M+1 | Pentose Phosphate Pathway |

| Sedoheptulose-7-phosphate | M+1 | Pentose Phosphate Pathway |

| Fructose-6-phosphate | M+1 | Pentose Phosphate Pathway / Glycolysis |

| Glyceraldehyde-3-phosphate | M+0, M+1 | Pentose Phosphate Pathway / Glycolysis |

| 3-Phosphoglycerate | M+0, M+1 | Glycolysis |

| Pyruvate | M+0, M+1 | Glycolysis |

| Lactate | M+0, M+1 | Fermentation |

| Citrate | M+0, M+1 | TCA Cycle |

Note: The appearance of multiple isotopologues for some metabolites will depend on the cycling of labeled intermediates through reversible reactions and different metabolic pathways.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical fractional labeling data for key metabolites after 24 hours of incubation with this compound. This data would be used for metabolic flux analysis.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| D-Xylulose-5-phosphate | 10 | 85 | 5 |

| Ribose-5-phosphate | 30 | 65 | 5 |

| Sedoheptulose-7-phosphate | 40 | 55 | 5 |

| Fructose-6-phosphate | 50 | 45 | 5 |

| 3-Phosphoglycerate | 70 | 25 | 5 |

| Pyruvate | 80 | 15 | 5 |

| Lactate | 82 | 13 | 5 |

| Citrate | 85 | 10 | 5 |

Metabolic Flux Analysis

The acquired MID data, along with measured cellular uptake and secretion rates, can be used as inputs for 13C-Metabolic Flux Analysis (13C-MFA). Software packages such as INCA, Metran, or WUFlux can be used to estimate the intracellular metabolic fluxes. The analysis will provide quantitative values for the rates of reactions throughout the central carbon metabolism, offering insights into how cells utilize D-xylulose and the relative activities of interconnected pathways.

Conclusion

This compound holds promise as a valuable tool for dissecting the complexities of carbon metabolism, particularly the pentose phosphate pathway and its connections to glycolysis and the TCA cycle. While direct experimental data for this tracer is currently lacking, the theoretical framework and methodologies outlined in this guide provide a solid foundation for researchers to design and execute novel metabolic studies. The insights gained from such experiments could be instrumental in understanding metabolic reprogramming in various diseases and in the development of new therapeutic strategies. The path of this compound through cellular metabolism is one that warrants further exploration, with the potential to reveal new and important aspects of metabolic regulation.

Exploring Central Carbon Metabolism with D-Xylulose-2-13C: A Technical Guide

Introduction

The study of central carbon metabolism—the network of biochemical reactions that form the backbone of cellular life—is fundamental to advancements in biotechnology, metabolic engineering, and drug development. 13C Metabolic Flux Analysis (13C-MFA) has emerged as a powerful technique for quantifying the rates (fluxes) of metabolic pathways in living cells.[1][2] This method involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) and tracking its incorporation into various intracellular metabolites.[3] D-Xylulose, a key pentose sugar intermediate, serves as a critical entry point into the non-oxidative Pentose Phosphate Pathway (PPP).[4] By using D-Xylulose labeled at a specific position, such as D-Xylulose-2-¹³C, researchers can precisely trace carbon flow and elucidate the dynamics of the PPP and its connections to glycolysis and other pathways.

This technical guide provides an in-depth overview of the application of D-Xylulose-2-¹³C for exploring central carbon metabolism. It is intended for researchers, scientists, and drug development professionals seeking to apply isotopic tracer analysis to understand cellular physiology, identify metabolic bottlenecks, and engineer cellular metabolism.

Metabolic Pathways Involving D-Xylulose

D-Xylose is a five-carbon sugar that various microorganisms can metabolize. It is typically converted to D-Xylulose before entering central metabolism.[5] There are two primary pathways for this conversion: the oxido-reductase pathway found in eukaryotes and the isomerase pathway common in prokaryotes.[5]

-

Oxido-Reductase Pathway : This pathway involves two steps. First, xylose reductase (XR) reduces D-xylose to xylitol, consuming NADH or NADPH. Second, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, using NAD+ as a cofactor.[5]

-

Isomerase Pathway : This pathway uses the enzyme xylose isomerase (XI) to directly convert D-xylose into D-xylulose.[5]

Once formed, D-xylulose is phosphorylated by xylulokinase (XK) to produce D-xylulose-5-phosphate (X5P).[6][7] X5P is a central intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, where it is further converted by transketolase and transaldolase into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[4]

Using D-Xylulose-2-¹³C as a tracer allows for the direct investigation of these downstream reactions, bypassing the initial conversion from xylose and providing a more focused analysis of the PPP.

Experimental Design and Protocols

A successful ¹³C labeling experiment requires careful planning and execution. The following protocol outlines a general procedure for using D-Xylulose-2-¹³C in cell culture experiments.

1. Preparation of ¹³C-Labeled Media

This protocol details the preparation of the specialized medium for the labeling experiment.

-

Basal Medium : Start with a carbon-free version of the desired cell culture medium (e.g., DMEM, RPMI).

-

Carbon Sources :

-

Experimental Group : Dissolve D-Xylulose-2-¹³C in sterile water and add it to the basal medium to the desired final concentration.

-

Control Group : Add an equivalent molar concentration of unlabeled D-Xylulose.

-

Co-treatment (Optional) : For experiments investigating the interplay with other carbon sources, add unlabeled glucose or other substrates as needed.[8]

-

-

Finalize Medium : Add other necessary components like dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids. Sterilize the complete medium by passing it through a 0.22 µm filter.[8]

2. Cell Culture and Labeling

-

Cell Seeding : Seed cells into appropriate culture vessels (e.g., 6-well plates) and grow them in standard, unlabeled medium to the desired confluency (typically mid-log phase).[3][8]

-

Medium Exchange : Remove the unlabeled medium and wash the cells gently with pre-warmed sterile phosphate-buffered saline (PBS).

-

Labeling : Add the pre-warmed ¹³C-labeled medium to the cells.

-

Incubation : Incubate the cells for a predetermined duration to approach isotopic steady state. The optimal time depends on the metabolic rates of the specific cell line and can range from a few hours to over 24 hours.[8] A time-course experiment is recommended to determine the optimal labeling duration.

3. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

-

Place the culture plates on ice and quickly aspirate the labeling medium.[8]

-

Wash the cells once with ice-cold PBS.

-

Add an ice-cold extraction solvent, typically an 80% methanol solution, to the cells.

-

Incubate at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.[8]

-

Scrape the cell lysate and transfer it to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[8]

-

Collect the supernatant containing the intracellular metabolites.

-

Dry the metabolite extracts using a vacuum concentrator and store them at -80°C until analysis.[8]

4. Analytical Methods

The isotopic labeling patterns in metabolites are typically analyzed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). For analysis of proteinogenic amino acids, cell pellets are hydrolyzed, and the amino acids are derivatized before GC-MS analysis.[2][3]

13C-MFA Experimental Workflow

The overall workflow for a 13C-MFA experiment involves several key stages, from initial experimental design to the final flux map calculation. This process is iterative and requires careful validation at each step.

Data Presentation and Interpretation

The primary output of a 13C-MFA study is a quantitative flux map of the central carbon metabolism. The data is typically presented in tables that summarize metabolic rates, allowing for easy comparison between different experimental conditions.

For instance, a study on a xylose-consuming Saccharomyces cerevisiae strain might yield data on specific growth rates and the consumption/production rates of key metabolites under different conditions.[9]

Table 1: Example Metabolic Rates for S. cerevisiae

| Parameter | Glucose Aerobic | Xylose Aerobic | Glucose Anaerobic | Xylose Anaerobic |

| Specific Growth Rate (h⁻¹) | 0.28 ± 0.01 | 0.12 ± 0.01 | 0.32 ± 0.02 | 0.07 ± 0.01 |

| Substrate Uptake Rate (mmol/gDCW/h) | 4.5 ± 0.2 | 2.1 ± 0.1 | 12.1 ± 0.5 | 3.5 ± 0.2 |

| Ethanol Production Rate (mmol/gDCW/h) | 1.2 ± 0.1 | 0.5 ± 0.05 | 18.5 ± 0.8 | 5.1 ± 0.3 |

| Glycerol Production Rate (mmol/gDCW/h) | 0.3 ± 0.03 | 0.2 ± 0.02 | 1.1 ± 0.1 | 0.8 ± 0.07 |

| CO₂ Production Rate (mmol/gDCW/h) | 8.1 ± 0.4 | 5.3 ± 0.3 | 17.9 ± 0.7 | 4.9 ± 0.3 |

This table is illustrative, based on data structures from studies on xylose metabolism in S. cerevisiae.[9] Values are represented as mean ± standard deviation.

By analyzing the distribution of the ¹³C label from D-Xylulose-2-¹³C into downstream metabolites, researchers can calculate the relative and absolute fluxes through the PPP, glycolysis, and the TCA cycle. This provides critical insights into how cells partition carbon for biomass synthesis, energy production, and redox balance. For example, high flux through the oxidative PPP is often observed to supply the NADPH required for biosynthetic pathways or, in engineered yeast, for the xylose reductase enzyme.[10][11]

References

- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. google.com [google.com]

- 4. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Isotopic Signature: A Technical Guide to the Natural Abundance of ¹³C in D-Xylulose

For Researchers, Scientists, and Drug Development Professionals

The Foundation: Natural Abundance of Carbon-13

Carbon, the backbone of organic life, exists predominantly as the stable isotope ¹²C. However, a small fraction, approximately 1.07% to 1.1%, exists as the heavier stable isotope, ¹³C.[1] This slight variation in mass, due to an extra neutron in the nucleus of ¹³C, leads to subtle differences in the physicochemical properties of molecules, resulting in isotopic fractionation during biochemical reactions.

The natural abundance of ¹³C is not uniformly distributed across all natural compounds or even within a single molecule. Isotopic fractionation, driven by kinetic and thermodynamic effects, enriches or depletes ¹³C at specific atomic positions. This variation is often expressed using the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Quantitative Data on ¹³C Natural Abundance

Direct, publicly available quantitative data on the bulk or position-specific natural abundance of ¹³C in D-Xylulose is currently scarce. However, we can infer expected ranges and variations based on its metabolic precursors and related compounds. The ¹³C content of a metabolite is directly influenced by the isotopic composition of its precursors and the enzymatic reactions involved in its synthesis.

For instance, the ¹³C abundance in plant-derived sugars is known to vary based on the photosynthetic pathway of the source plant (C3 vs. C4). D-Xylose, a common precursor to D-Xylulose, would carry the isotopic signature of its plant origin. Subsequent enzymatic isomerization to D-Xylulose would introduce further, albeit likely small, isotopic fractionation.

Table 1: General Natural Abundance of ¹³C and Related Values

| Parameter | Value | Reference |

| Average Natural Abundance of ¹³C | ~1.1% | General Knowledge |

| Typical δ¹³C of C3 Plants | -24‰ to -34‰ | General Knowledge |

| Typical δ¹³C of C4 Plants | -10‰ to -15‰ | General Knowledge |

| Inferred δ¹³C of D-Xylulose | Dependent on biological source and metabolic pathway | Inferred |

Metabolic Pathways Involving D-Xylulose

D-Xylulose is a central intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides, and certain amino acids, and for providing reducing power in the form of NADPH. It is also involved in the metabolism of D-xylose, a major component of hemicellulose.

Pentose Phosphate Pathway

The diagram below illustrates the central role of D-Xylulose-5-phosphate, the phosphorylated form of D-Xylulose, in the non-oxidative phase of the pentose phosphate pathway. The reversible reactions catalyzed by transketolase and transaldolase shuffle carbon atoms between different sugar phosphates, leading to a redistribution of isotopic signatures.

References

understanding xylose metabolism with 13C labeled tracers

An In-depth Technical Guide to Understanding Xylose Metabolism with 13C Labeled Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of xylose metabolism and the application of 13C labeled tracers for quantitative analysis. It details the core metabolic pathways, outlines rigorous experimental protocols, presents quantitative flux data, and illustrates key concepts with diagrams to empower researchers in metabolic engineering, biotechnology, and drug development.

Introduction to Xylose Metabolism and 13C-MFA

Xylose, a five-carbon monosaccharide, is a primary constituent of lignocellulosic biomass, the most abundant renewable carbon source on Earth.[1] Efficiently converting xylose into biofuels, biochemicals, and pharmaceuticals is a central goal in industrial biotechnology.[2][3] However, many industrial microorganisms, such as Saccharomyces cerevisiae, do not naturally metabolize xylose or do so inefficiently. Understanding the intricacies of xylose utilization is therefore critical for rational metabolic engineering and strain development.

To achieve a quantitative understanding, 13C Metabolic Flux Analysis (13C-MFA) has become an indispensable tool.[4][5] This powerful technique uses substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through the intricate network of metabolic reactions.[5][6] By measuring the incorporation of 13C into various intracellular metabolites, 13C-MFA allows for the precise quantification of reaction rates (fluxes) throughout the central carbon metabolism, revealing metabolic bottlenecks, identifying active pathways, and guiding genetic modifications.[4][7]

Core Pathways of Xylose Catabolism

Microorganisms have evolved several distinct pathways to catabolize D-xylose. The initial steps converge on the production of D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (X5P) and funneled into the central carbon metabolism, primarily via the Pentose Phosphate Pathway (PPP).[3][8][9]

The two most prominent initial pathways are:

-

Isomerase Pathway: Predominantly found in prokaryotes like E. coli, this pathway utilizes the enzyme xylose isomerase (XI) to directly convert D-xylose into D-xylulose in a single step.[8][9][10] This pathway is energetically favorable and avoids the cofactor imbalances that can plague the alternative pathway.[9]

-

Oxido-reductase Pathway: Common in eukaryotic microbes such as yeasts and fungi, this two-step pathway first reduces D-xylose to the intermediate xylitol using xylose reductase (XR) .[9][11] Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose.[9][11] A significant challenge with this pathway is the differing cofactor preferences of the enzymes; XR often prefers NADPH, while XDH strictly uses NAD+.[11] This mismatch can lead to a redox imbalance, resulting in xylitol accumulation and reduced product yield.[11][12][13]

Additionally, some bacteria employ oxidative routes known as the Weimberg and Dahms pathways.[8][9] Regardless of the initial conversion method, the resulting D-xylulose is phosphorylated by xylulokinase (XK) to form X5P, which then enters the non-oxidative Pentose Phosphate Pathway.[11][14]

The 13C-Metabolic Flux Analysis Workflow

13C-MFA provides a snapshot of the metabolic state of a cell by quantifying the rates of intracellular reactions.[6] The process involves a series of integrated experimental and computational steps.

-

Isotopic Labeling: Cells are cultured in a medium where the primary carbon source is replaced with a 13C-labeled substrate, such as [1,2-13C]xylose or uniformly labeled [U-13C]xylose.[4][15] The choice of tracer is critical for resolving specific pathways.[16][17]

-

Steady-State Cultivation: The culture is maintained until it reaches a metabolic and isotopic steady state, ensuring that the labeling patterns within metabolites are stable over time.[15]

-

Sampling and Analysis: Metabolites, particularly proteinogenic amino acids which reflect the labeling of their precursor molecules in the central metabolism, are harvested.[18] Their mass isotopomer distributions (MIDs)—the relative abundances of molecules with different numbers of 13C atoms—are measured with high precision using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][16][19]

-

Computational Modeling: The measured MIDs, along with a detailed stoichiometric model of the organism's metabolic network and measured rates of substrate uptake and product secretion, are used as inputs for specialized software.[4][6] The software then computationally estimates the intracellular flux distribution that best explains the observed labeling patterns.[5]

Detailed Experimental Protocols

Executing a successful 13C-MFA experiment requires meticulous attention to detail at each step.

Tracer Selection and Experimental Design

The choice of isotopic tracer is crucial for maximizing the information obtained.

-

Specifically Labeled Tracers: Using tracers like [1,2-13C]xylose or [5-13C]xylose helps to resolve fluxes through parallel or cyclical pathways, such as the split between glycolysis and the PPP.[16][17]

-

Uniformly Labeled Tracers: [U-13C]xylose is useful for assessing biomass turnover, where unlabeled carbon from existing macromolecules re-enters central metabolism, which can be significant under certain conditions like anaerobic growth.[16]

-

Parallel Labeling: Performing parallel experiments with different tracers can provide complementary data to more accurately constrain flux estimations across the entire metabolic network.[16][17]

Cell Culturing and Isotopic Labeling

-

Pre-culture: Grow cells in a non-labeled medium to obtain a healthy inoculum.[18]

-

Main Culture: Inoculate the main culture containing the 13C-labeled xylose as the sole or primary carbon source. For continuous cultures, the system should be run for at least five residence times to ensure a metabolic steady state.

-

Harvesting: Collect cell samples during the mid-exponential growth phase to ensure balanced growth.[16] Record the optical density (OD) to correlate with cell mass.[16] Supernatant samples should also be collected to quantify extracellular substrate and product concentrations.

Metabolite Quenching and Extraction

This step is critical to instantly halt all enzymatic activity and preserve the in vivo metabolic state.

-

Quenching: Rapidly submerge the cell sample in a quenching solution significantly below 0°C, such as 60% methanol at -70°C.[2] This prevents metabolite leakage and degradation.

-

Centrifugation: Pellet the quenched cells at low temperatures.

-

Extraction: Extract intracellular metabolites from the cell pellet. A common method is a hot ethanol extraction (e.g., 75% ethanol at 75°C), which effectively precipitates macromolecules while solubilizing small-molecule metabolites.[2] The resulting extract is then dried for subsequent analysis.

Analytical Measurement

-

Derivatization: For GC-MS analysis, non-volatile metabolites like amino acids and organic acids must be chemically derivatized to make them volatile. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system.

-

Gas Chromatography: Separates the individual metabolites based on their volatility and interaction with the GC column (e.g., an Agilent DB-35ms column).[2] A typical temperature program involves a slow ramp to resolve compounds effectively.[2]

-

Mass Spectrometry: As metabolites elute from the column, they are ionized (typically via electron ionization) and fragmented.[19] The mass spectrometer measures the mass-to-charge ratio of the resulting ions, providing a mass spectrum for each compound and revealing the distribution of 13C atoms within the molecule and its fragments.[19]

-

-

Data Processing: The raw mass spectra are analyzed to determine the mass isotopomer distribution (MID) for each metabolite. This involves correcting for the natural abundance of 13C and other isotopes.

Quantitative Insights from 13C-Xylose Studies

13C-MFA has provided profound quantitative insights into how cells rewire their metabolism when utilizing xylose compared to the more commonly studied glucose.

Key Findings:

-

High Pentose Phosphate Pathway Flux: A hallmark of xylose metabolism is a dramatically increased flux through the non-oxidative Pentose Phosphate Pathway.[2] Since xylose enters the PPP directly as X5P, this pathway becomes the primary route for carbon processing, whereas on glucose, the majority of carbon enters glycolysis directly.

-

Reduced Glycolytic and TCA Cycle Flux: In engineered S. cerevisiae metabolizing xylose, the total flux directed towards pyruvate and into the TCA cycle is often significantly lower compared to growth on glucose.[12][13] This can be a major bottleneck for producing ethanol or other products derived from pyruvate.

-

Cofactor Imbalances: In strains using the oxido-reductase pathway, the cofactor mismatch elevates the need to re-oxidize NADH and produce NADPH, which can alter fluxes throughout the network, including an increased flux through the NADPH-producing oxidative PPP.[12][13]

-

Biomass Turnover: Under anaerobic conditions, E. coli growing on xylose can exhibit significant turnover of macromolecules, meaning carbon from unlabeled biomass can re-enter central metabolism, a factor that must be accounted for in flux calculations.[16]

Quantitative Data Summary

The following tables summarize relative flux distributions observed in key microorganisms, normalized to the substrate uptake rate.

Table 1: Comparison of Central Carbon Fluxes in S. cerevisiae on Glucose vs. Xylose (Data synthesized from studies on engineered strains)[2][12][13]

| Metabolic Flux (% of Carbon Uptake) | On Glucose | On Xylose | Implication |

| Oxidative PPP | Low (~5-10%) | Low to Moderate (~5-15%) | Not the primary route for NADPH on xylose.[2] |

| Non-Oxidative PPP | Low (~10-20%) | Very High (>90%) | Xylose is processed almost entirely via the PPP.[2] |

| Flux to Pyruvate (Glycolysis) | High (~70-80%) | Reduced (~50-60%) | Potential bottleneck in lower glycolysis.[2][13] |

| TCA Cycle | Moderate | Reduced | Lower energy production and precursor supply.[13] |

Table 2: Metabolic Flux Distribution in E. coli on Xylose (Aerobic vs. Anaerobic) (Data synthesized from 13C-MFA studies)[16][17]

| Metabolic Flux (% of Carbon Uptake) | Aerobic Xylose | Anaerobic Xylose | Implication |

| Pentose Phosphate Pathway | High | High | Primary route for xylose catabolism. |

| TCA Cycle | Fully Active | Incomplete/Reductive | Shift to fermentation to regenerate NAD+. |

| Glyoxylate Shunt | Inactive | Inactive | Not typically active during growth on sugars. |

| Biomass Precursor Synthesis | High | Lower | Slower growth and lower biomass yield. |

| Fermentation Products (e.g., Acetate) | Low | High | Primary route for cofactor regeneration. |

Applications in Research and Drug Development

The quantitative insights gained from 13C-MFA of xylose metabolism are directly applicable to several fields.

-

Metabolic Engineering: 13C-MFA is instrumental in identifying metabolic bottlenecks that limit the production of biofuels and biochemicals from xylose.[4] For instance, studies have pinpointed inefficient NADH re-oxidation and low flux in lower glycolysis as key limitations in ethanologenic yeasts.[2] This knowledge guides targeted genetic interventions, such as overexpressing specific glycolytic enzymes or altering cofactor regeneration pathways.[3]

-

Strain Optimization and Synthetic Biology: By providing a detailed flux map, 13C-MFA validates metabolic models and helps design novel synthetic pathways.[4][17] Overexpression of non-oxidative PPP enzymes like transaldolase and transketolase has been shown to improve xylose consumption rates, an intervention supported by flux data showing this pathway carries the bulk of the metabolic load.[3]

-

Drug Development: Many pathogenic microbes must adapt their metabolism to the nutrient environment within a host. For pathogens that may utilize pentose sugars, understanding their central carbon metabolism through 13C-MFA can uncover unique metabolic dependencies or essential enzymatic activities. These unique metabolic features can serve as highly specific targets for novel antimicrobial agents, minimizing off-target effects on the host.

Conclusion

The use of 13C labeled tracers has transformed the study of xylose metabolism from a qualitative description of pathways into a quantitative science. 13C-MFA provides an unparalleled level of detail, revealing the intricate rewiring of cellular metabolism in response to this alternative carbon source. For researchers, scientists, and drug development professionals, this technique is not merely an analytical tool but a foundational methodology for rationally engineering microorganisms for a bio-based economy and for identifying novel therapeutic targets. As challenges in sustainable production and antimicrobial resistance grow, the precise, actionable data delivered by 13C-MFA will be more critical than ever.

References

- 1. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 8. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries | MDPI [mdpi.com]

- 9. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.vtt.fi [cris.vtt.fi]

- 13. Metabolic flux analysis of xylose metabolism in recombinant Saccharomyces cerevisiae using continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 16. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. gcms.cz [gcms.cz]

Enzymatic Synthesis of D-Xylulose-2-¹³C: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of isotopically labeled compounds is crucial for elucidating metabolic pathways and understanding drug metabolism. This technical guide provides an in-depth overview of the enzymatic synthesis of D-Xylulose-2-¹³C, a valuable tracer for metabolic research.

This document details a robust method for the synthesis of D-Xylulose-2-¹³C from its commercially available aldose precursor, D-Xylose-2-¹³C, utilizing the enzyme xylose isomerase. The guide includes a comprehensive experimental protocol, purification strategies, and methods for analytical verification.

Core Synthesis Strategy

The enzymatic synthesis of D-Xylulose-2-¹³C is centered around the isomerization of D-Xylose-2-¹³C. This reaction is catalyzed by xylose isomerase (EC 5.3.1.5), an enzyme that facilitates the interconversion of aldose and ketose sugars. The starting material, D-Xylose-2-¹³C, is readily available from commercial suppliers.

A significant challenge in this synthesis is the reversible nature of the isomerization reaction, which often results in an equilibrium mixture of the starting material and the desired product. To achieve high purity of D-Xylulose-2-¹³C, effective purification methods are paramount.

Experimental Protocols

I. Enzymatic Synthesis of D-Xylulose-2-¹³C

This protocol outlines the conversion of D-Xylose-2-¹³C to D-Xylulose-2-¹³C using xylose isomerase.

Materials:

-

D-Xylose-2-¹³C

-

Xylose Isomerase (e.g., from Streptomyces rubiginosus or a recombinant source)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Magnesium sulfate (MgSO₄)

-

Cobalt chloride (CoCl₂)

-

Deionized water

-

Reaction vessel (e.g., temperature-controlled shaker)

Procedure:

-

Reaction Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 7.5. To this buffer, add MgSO₄ to a final concentration of 5 mM and CoCl₂ to a final concentration of 1 mM. These divalent cations are often required for optimal xylose isomerase activity.

-

Substrate Dissolution: Dissolve a known quantity of D-Xylose-2-¹³C in the prepared reaction buffer to a final concentration of 50-100 mM.

-

Enzyme Addition: Add xylose isomerase to the substrate solution. The optimal enzyme concentration should be determined empirically but a starting point of 10-20 units of enzyme per gram of substrate is recommended.

-

Incubation: Incubate the reaction mixture at 60-65°C with gentle agitation for 4-8 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination: Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., by placing the reaction vessel in a boiling water bath for 5-10 minutes).

-

Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzyme. Collect the supernatant containing the mixture of D-Xylose-2-¹³C and D-Xylulose-2-¹³C.

II. Purification of D-Xylulose-2-¹³C

Purification is a critical step to isolate D-Xylulose-2-¹³C from the unreacted D-Xylose-2-¹³C. A common and effective method is chromatography on a cation-exchange resin.

Materials:

-

Cation-exchange resin (e.g., Dowex 50W-X8, Ca²⁺ form)

-

Chromatography column

-

Deionized water (as eluent)

-

Fraction collector

-

Apparatus for monitoring sugar concentration in fractions (e.g., refractive index detector or colorimetric assay)

Procedure:

-

Column Packing: Pack a chromatography column with the cation-exchange resin. The size of the column will depend on the scale of the reaction.

-

Equilibration: Equilibrate the column by washing with several column volumes of deionized water.

-

Sample Loading: Carefully load the supernatant from the enzymatic reaction onto the top of the column.

-

Elution: Elute the sugars with deionized water at a controlled flow rate.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions for the presence of D-Xylose-2-¹³C and D-Xylulose-2-¹³C. D-Xylulose-2-¹³C typically elutes after D-Xylose-2-¹³C on this type of column.

-

Pooling and Lyophilization: Pool the fractions containing pure D-Xylulose-2-¹³C and lyophilize to obtain the final product as a white solid.

III. Analytical Verification

The identity and purity of the synthesized D-Xylulose-2-¹³C should be confirmed by analytical methods.

-

¹³C-NMR Spectroscopy: This is the definitive method to confirm the position of the ¹³C label. The chemical shift of the C2 carbon in D-Xylulose-2-¹³C will be distinct from that of the C2 carbon in D-Xylose-2-¹³C.

-

¹H-NMR Spectroscopy: Can be used to determine the structure and anomeric composition of the product in solution.

-

Mass Spectrometry: To confirm the molecular weight of the labeled compound.

-

HPLC: To assess the purity of the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the enzymatic synthesis of D-Xylulose-2-¹³C. The values are illustrative and may vary depending on the specific reaction conditions and the source of the enzyme.

| Parameter | Expected Value |

| Starting Material | D-Xylose-2-¹³C |

| Enzyme | Xylose Isomerase |

| Reaction Temperature | 60-65 °C |

| Reaction pH | 7.5 |

| Conversion Rate (at equilibrium) | 20-30% |

| Yield (after purification) | 15-25% |

| Purity (after purification) | >98% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of D-Xylulose-2-¹³C.

Metabolic Pathway: Pentose Phosphate Pathway

D-Xylulose and its phosphorylated form, D-xylulose-5-phosphate, are key intermediates in the pentose phosphate pathway (PPP). The synthesized D-Xylulose-2-¹³C can be used as a tracer to study the flux through this pathway.

Caption: Entry of D-Xylulose-2-¹³C into the Pentose Phosphate Pathway.

Methodological & Application

Application Notes and Protocols for D-Xylulose-2-13C in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. D-Xylulose-2-13C is a valuable tracer for investigating the pentose phosphate pathway (PPP) and its connections to glycolysis and nucleotide biosynthesis. When introduced into mammalian cell culture, the 13C label at the C2 position of D-xylulose allows for precise tracking of its metabolic fate.

D-xylulose is a ketopentose that is primarily metabolized through the non-oxidative branch of the PPP. It is first phosphorylated by xylulokinase to form D-xylulose-5-phosphate (Xu5P).[1] This key intermediate then enters a series of reversible reactions catalyzed by transketolase and transaldolase, which link the PPP with glycolysis.[1] By tracing the distribution of the 13C label from this compound into downstream metabolites, researchers can gain insights into the activity of these pathways, which are often dysregulated in diseases such as cancer.

These application notes provide a detailed protocol for using this compound in mammalian cell culture for metabolic flux analysis.

Metabolic Pathway of D-Xylulose in Mammalian Cells

D-Xylulose enters cellular metabolism by its conversion to D-xylulose-5-phosphate, a central intermediate of the non-oxidative pentose phosphate pathway. The labeled carbon at the C2 position is subsequently transferred to other metabolites, allowing for the tracing of carbon flux through the PPP and connected pathways.

Metabolic fate of this compound.

Experimental Protocols

This section details the key experimental procedures for a this compound tracing study in mammalian cell culture.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells of interest (e.g., cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically 70-80%).

-

Media Preparation: Prepare a labeling medium by supplementing glucose-free and serum-free medium with dialyzed fetal bovine serum (to minimize interference from unlabeled metabolites in the serum) and the desired concentration of this compound. The optimal concentration should be determined empirically for each cell line but a starting point of 5-10 mM is recommended.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for a specific duration to allow for the incorporation of the label into downstream metabolites. The incubation time should be optimized, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach isotopic steady state.

-

Metabolite Extraction

-

Quenching Metabolism: To halt metabolic activity and preserve the in vivo metabolite state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-